Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate
CAS No.: 898777-79-2
Cat. No.: VC2303407
Molecular Formula: C17H21F3O3
Molecular Weight: 330.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898777-79-2 |
|---|---|
| Molecular Formula | C17H21F3O3 |
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate |
| Standard InChI | InChI=1S/C17H21F3O3/c1-2-23-16(22)11-6-4-3-5-10-15(21)13-8-7-9-14(12-13)17(18,19)20/h7-9,12H,2-6,10-11H2,1H3 |
| Standard InChI Key | CGUPIRGEDYNVJF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Introduction
Chemical Identity and Properties
Chemical Structure and Nomenclature
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate possesses a well-defined chemical structure with several key components that contribute to its chemical identity:
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A phenyl ring with a trifluoromethyl substituent at the meta (3) position
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A ketone (oxo) group connecting the phenyl ring to an aliphatic chain
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An 8-carbon aliphatic chain
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An ethyl ester group at the terminal position
The compound is identified by the following parameters:
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IUPAC Name: ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate
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CAS Registry Number: 898777-79-2 (primary), 898786-63-5 (alternative)
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Molecular Weight: 330.34 g/mol or 330.35 g/mol (slight variation between sources)
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SMILES: CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Physical and Chemical Properties
The physical and chemical properties of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate are summarized in Table 1:
Table 1: Physical and Chemical Properties of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate
The trifluoromethyl group significantly influences the compound's properties. Trifluoromethyl substituents are known to:
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Increase lipophilicity, enhancing membrane permeability in biological systems
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Provide metabolic stability by resisting enzymatic degradation
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Alter the electronic properties of the aromatic ring
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Impart resistance to oxidative degradation
These properties make trifluoromethyl-containing compounds particularly interesting for applications in pharmaceutical research and materials development.
Related Compounds and Structural Analogs
Several structural analogs of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate have been identified in the literature:
Table 2: Structural Analogs of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate
Comparing the properties and activities of these structural analogs could provide insights into structure-activity relationships and guide future research and applications. The position of the trifluoromethyl group (ortho vs. meta) may significantly affect the compound's physical properties, chemical reactivity, and potential biological activities due to differences in electronic effects and steric hindrance .
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